4-[(1-Methoxypropan-2-yl)amino]butan-2-ol

Catalog No.
S13774621
CAS No.
M.F
C8H19NO2
M. Wt
161.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[(1-Methoxypropan-2-yl)amino]butan-2-ol

Product Name

4-[(1-Methoxypropan-2-yl)amino]butan-2-ol

IUPAC Name

4-(1-methoxypropan-2-ylamino)butan-2-ol

Molecular Formula

C8H19NO2

Molecular Weight

161.24 g/mol

InChI

InChI=1S/C8H19NO2/c1-7(6-11-3)9-5-4-8(2)10/h7-10H,4-6H2,1-3H3

InChI Key

UWOQJMJHSIXFFS-UHFFFAOYSA-N

Canonical SMILES

CC(CCNC(C)COC)O

4-[(1-Methoxypropan-2-yl)amino]butan-2-ol is an organic compound characterized by its unique structure, which features a butanol backbone with an amino group and a methoxypropan-2-yl substituent. Its molecular formula is C8H19NO2C_8H_{19}NO_2, and it has a molecular weight of approximately 161.24 g/mol. The compound is notable for its potential applications in medicinal chemistry and as a building block in organic synthesis.

, including:

  • Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
  • Reduction: The amino group can be reduced to yield a primary amine.
  • Substitution: The hydroxyl group can be substituted with other functional groups like halides or esters.

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and thionyl chloride for substitution.

Major Products from Reactions

  • Oxidation: 4-[(1-Methoxypropan-2-yl)amino]butan-2-one
  • Reduction: 4-[(1-Methoxypropan-2-yl)amino]butan-1-amine
  • Substitution: 4-[(1-Methoxypropan-2-yl)amino]butyl chloride

Research indicates that 4-[(1-Methoxypropan-2-yl)amino]butan-2-ol may exhibit biological activity through its interaction with specific molecular targets. It has been studied for its potential roles in enzyme-catalyzed reactions and as a ligand that can modulate enzyme or receptor activity. This modulation can lead to significant changes in cellular pathways and physiological responses, highlighting its importance in both biochemical research and potential therapeutic applications .

The synthesis of 4-[(1-Methoxypropan-2-yl)amino]butan-2-ol can be achieved through several methods:

  • Reductive Amination: A common method involves the reaction of 4-hydroxybutanal with 1-methoxypropan-2-amine, typically using sodium cyanoborohydride or hydrogen gas in the presence of a palladium on carbon catalyst. This reaction is generally performed at room temperature to 50°C using methanol or ethanol as solvents.
  • Continuous Flow Reactors: In industrial settings, continuous flow reactors can be utilized to enhance yield and control over reaction conditions, often incorporating biocatalysts like amine dehydrogenases for improved efficiency.

4-[(1-Methoxypropan-2-yl)amino]butan-2-ol has several notable applications:

  • Chemical Industry: Used as an intermediate in the synthesis of complex organic molecules.
  • Biological Research: Investigated for its role in enzyme interactions and metabolic pathways.
  • Pharmaceutical Development: Explored for potential therapeutic effects and as a precursor for drug development.

These applications underscore the compound's versatility across various scientific fields .

The mechanism of action of 4-[(1-Methoxypropan-2-yl)amino]butan-2-ol involves its binding to specific enzymes or receptors, influencing biochemical pathways. This interaction is crucial for understanding its potential therapeutic uses and biological effects. Further studies are necessary to elucidate the precise molecular targets and pathways involved in its action .

Several compounds share structural similarities with 4-[(1-Methoxypropan-2-yl)amino]butan-2-ol:

Compound NameStructural Characteristics
4-[(1-Methoxypropan-2-yl)amino]cyclohexan-1-olCyclohexane ring structure
4-[(1-Methoxypropan-2-yl)amino]butan-1-olVariation in alcohol position
4-[(1-Methoxypropan-2-yla)mino]butan -2-oneKetone functional group presence

Uniqueness

The uniqueness of 4-[(1-Methoxypropan -2 -yl)amino]butan -2 -ol lies in its balanced hydrophilicity and lipophilicity, which enhances its suitability for various chemical and biological environments. This balance allows it to participate effectively in both aqueous and organic reactions, making it a valuable compound in synthetic chemistry and biological research .

XLogP3

0.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

161.141578849 g/mol

Monoisotopic Mass

161.141578849 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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